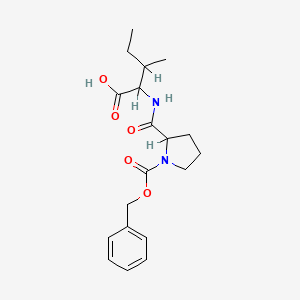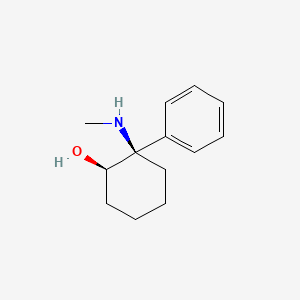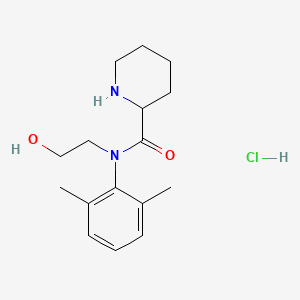
N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group and an aminoethyl-methoxyphenyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Aminoethyl-Methoxyphenyl Moiety: This step involves the nucleophilic substitution reaction where the aminoethyl-methoxyphenyl group is attached to the quinoline core. This can be achieved using reagents like sodium hydride (NaH) and appropriate solvents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Applications De Recherche Scientifique
N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases.
Pathways Involved: By interacting with these targets, the compound can influence various cellular pathways, such as signal transduction, apoptosis, or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane
- N-(2-Aminoethyl)-3-aminopropyltriethoxysilane
Uniqueness
N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoline core, coupled with the chloro and aminoethyl-methoxyphenyl substituents, provides a versatile platform for various applications that similar compounds may not offer.
Propriétés
Numéro CAS |
5409-64-3 |
|---|---|
Formule moléculaire |
C18H18ClN3O |
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
N-[3-(2-aminoethyl)-4-methoxyphenyl]-7-chloroquinolin-4-amine |
InChI |
InChI=1S/C18H18ClN3O/c1-23-18-5-3-14(10-12(18)6-8-20)22-16-7-9-21-17-11-13(19)2-4-15(16)17/h2-5,7,9-11H,6,8,20H2,1H3,(H,21,22) |
Clé InChI |
CLSPQKAUIFQAIM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


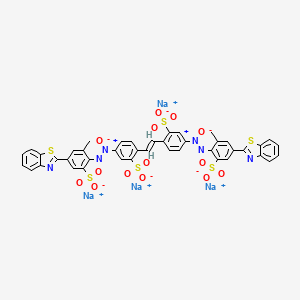
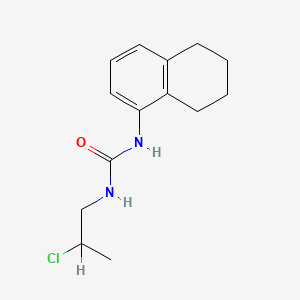
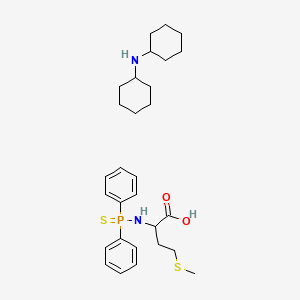

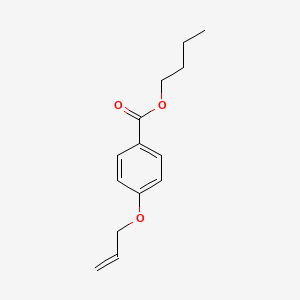
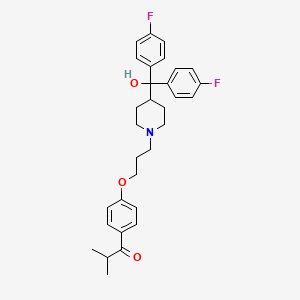


![(3S,14R,16S)-16-[(1R)-2-[[(4S)-2,2-dimethyl-6-propan-2-yl-3,4-dihydrochromen-4-yl]amino]-1-hydroxyethyl]-3,4,14-trimethyl-1,4-diazacyclohexadecane-2,5-dione](/img/structure/B15194730.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-3-amino-6-carboxy-4,5-dihydroxyoxan-2-yl]oxy-48-[[4-[(4-butylphenyl)methyl]piperazin-1-yl]methyl]-5,32-dichloro-2,26,31,44,47,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,65-henicosaene-52-carboxylic acid](/img/structure/B15194746.png)
